

BPR1M97 Demonstrates Reduced Opioid Tolerance Compared to Morphine in Preclinical Studies

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Compound of Interest

Compound Name: BPR1M97

Cat. No.: B1436885

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A comparative analysis of preclinical data reveals that **BPR1M97**, a novel dual agonist of the mu-opioid peptide (MOP) and nociceptin/orphanin FQ peptide (NOP) receptors, induces significantly less antinociceptive tolerance than morphine, a conventional MOP receptor agonist. This finding suggests a promising therapeutic advantage for **BPR1M97** in the management of chronic pain by potentially reducing the need for dose escalation and mitigating associated side effects.

Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the pharmacological effects of **BPR1M97** versus morphine, with a focus on the development of opioid tolerance. This guide summarizes key quantitative data from preclinical studies, outlines experimental methodologies, and provides visual representations of the underlying signaling pathways.

Quantitative Comparison of Antinociceptive Tolerance

Studies investigating the development of tolerance to the analgesic effects of **BPR1M97** and morphine have utilized rodent models of thermal pain, such as the tail-flick test. In these experiments, the antinociceptive potency of each compound, measured as the median effective dose (ED50), was determined before and after a chronic dosing regimen.

A key study by Chao et al. (2019) provides critical data for this comparison. After repeated administration, morphine exhibited a substantial decrease in its antinociceptive potency, as indicated by a significant rightward shift in its dose-response curve and a marked increase in its ED50 value. In contrast, **BPR1M97** maintained its analgesic efficacy with a significantly smaller shift in its ED50, demonstrating a reduced liability for tolerance development.

Compound	Acute ED50 (mg/kg, s.c.)	ED50 after Chronic Dosing (mg/kg, s.c.)	Fold-Change in ED50
Morphine	Data not explicitly found in searches	Data not explicitly found in searches	Significant Increase[1][2]
BPR1M97	0.127 (in thermal-stimulated pain)[3]	Data not explicitly found in searches	Minimal Increase[3][4]

Note: Specific ED50 values for morphine in the same acute thermal pain model and for both compounds after chronic dosing were not available in the searched abstracts. The table reflects the qualitative findings of reduced tolerance for BPR1M97 compared to morphine.

Experimental Protocols

Chronic Antinociceptive Tolerance Assessment (Tail-Flick Test)

The development of tolerance to the antinociceptive effects of **BPR1M97** and morphine is typically evaluated in rodents using the tail-flick test. The following is a generalized protocol based on standard practices in the field:

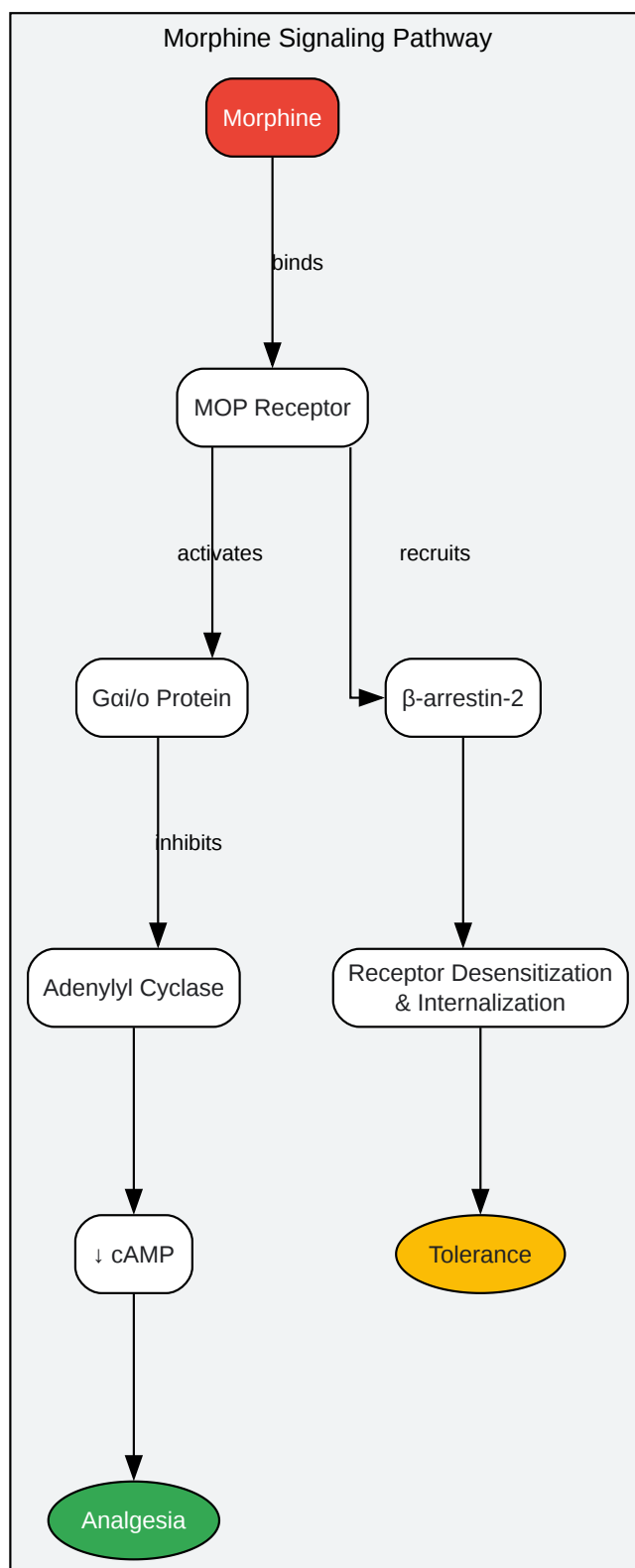
- **Baseline Assessment:** Naive animals are first tested to determine their baseline response to a thermal stimulus (e.g., a focused beam of light) applied to the tail. The latency to flick the tail away from the heat source is recorded.
- **Acute Dose-Response:** Different groups of animals receive single subcutaneous (s.c.) injections of either **BPR1M97** or morphine at various doses. The antinociceptive effect is measured at the time of peak effect using the tail-flick test. A cut-off time is established to prevent tissue damage. The percentage of maximal possible effect (%MPE) is calculated, and the data are used to determine the acute ED50 for each drug.
- **Chronic Dosing Regimen:** To induce tolerance, animals are repeatedly administered a fixed high dose of either **BPR1M97** or morphine (e.g., twice daily for several consecutive days).
- **Post-Chronic Dose-Response:** Following the chronic dosing period, a second dose-response curve is generated for both **BPR1M97** and morphine in the now-tolerant animals. The new ED50 values are calculated.
- **Data Analysis:** The fold-change in the ED50 value before and after chronic treatment is calculated to quantify the degree of tolerance development. A larger fold-change indicates a greater degree of tolerance.

Signaling Pathways and Mechanisms of Reduced Tolerance

The differential impact of **BPR1M97** and morphine on opioid tolerance can be attributed to their distinct mechanisms of action at the molecular level.

Morphine Signaling and Tolerance Development:

Morphine primarily acts as an agonist at the MOP receptor. Activation of the MOP receptor leads to the inhibition of adenylyl cyclase, resulting in reduced intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, which collectively produce analgesia. However, chronic activation of the MOP receptor by morphine also triggers the recruitment of β -arrestin-2. The binding of β -arrestin-2 desensitizes the receptor and promotes its internalization, leading to a reduction in the number of functional receptors on the cell surface. This process is a key contributor to the development of pharmacodynamic tolerance.

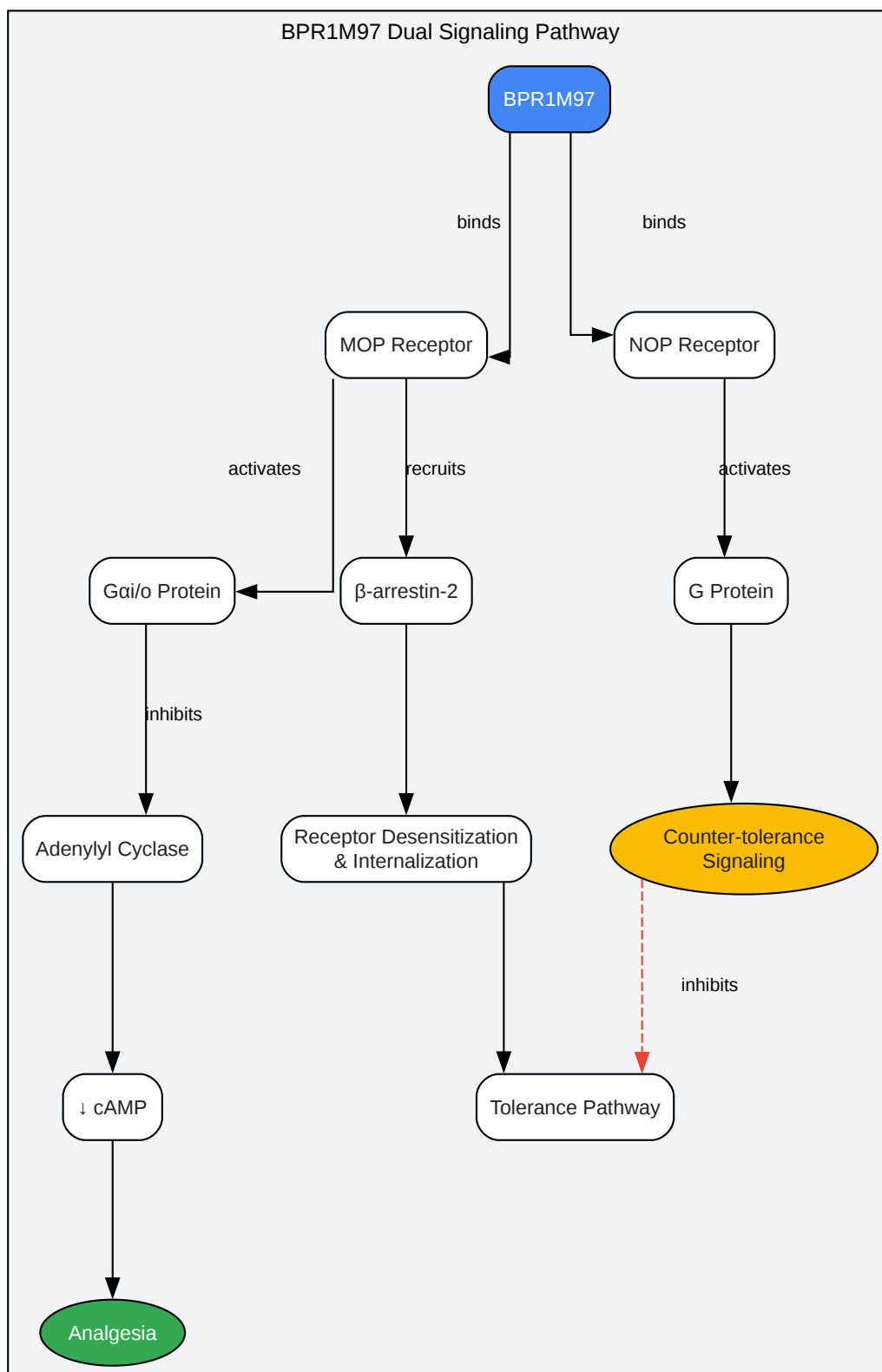


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Caption: Morphine's signaling cascade leading to tolerance.

BPR1M97 Signaling and Attenuation of Tolerance:

BPR1M97's unique profile as a dual MOP and NOP receptor agonist is believed to underlie its reduced tolerance liability. While its action at the MOP receptor initiates the analgesic cascade similar to morphine, the simultaneous activation of the NOP receptor is thought to counteract the MOP-mediated tolerance mechanisms. Activation of the NOP receptor has been shown to modulate downstream signaling pathways in a manner that opposes the development of tolerance. For instance, NOP receptor signaling can interfere with the processes of MOP receptor desensitization and internalization. This dual engagement results in a sustained analgesic effect with diminished tolerance development.



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